![molecular formula C17H15F2N3O2S2 B2550688 N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252923-07-1](/img/structure/B2550688.png)
N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H15F2N3O2S2 and its molecular weight is 395.44. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activities
Compounds structurally related to N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These enzymes are critical in the DNA synthesis pathway, making them attractive targets for anticancer drug development. For instance, a study presented the synthesis of a classical analogue and nine nonclassical analogues with moderate to potent inhibitory activities against human TS and DHFR, highlighting their potential as dual inhibitors with implications for cancer treatment (Gangjee et al., 2008).
Structural Characterization and Analysis
Several studies have focused on the crystal structures of related compounds to understand their conformation and interactions at the molecular level. Such structural characterizations aid in the rational design of more potent and selective inhibitors. For example, crystal structures of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides were analyzed, revealing folded conformations and intramolecular hydrogen bonding, which could inform the design of new inhibitors (Subasri et al., 2017).
Spectroscopic Signatures and Computational Analysis
Research has also been conducted on the vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on related molecules. These studies provide insights into the electronic and structural properties of these compounds, which can be crucial for understanding their biological activities and interactions with biological targets. For instance, a study used density functional theory to characterize the vibrational signatures and molecular interactions of a related antiviral active molecule, contributing to the knowledge base needed for drug development (Jenepha Mary et al., 2022).
Antifolate Design and Synthesis
The design and synthesis of antifolates based on the thieno[2,3-d]pyrimidine scaffold have been explored for their potential as antitumor agents. These studies underscore the importance of the scaffold in developing inhibitors against DHFR, an enzyme target for cancer chemotherapy. A notable study synthesized classical and nonclassical antifolates, demonstrating significant inhibitory activity against human DHFR and potential as antitumor agents (Gangjee et al., 2007).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S2/c1-2-6-22-16(24)15-12(5-7-25-15)21-17(22)26-9-14(23)20-13-8-10(18)3-4-11(13)19/h3-5,7-8H,2,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSKKEOPEQFXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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